N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide

Description

Molecular Architecture and IUPAC Nomenclature

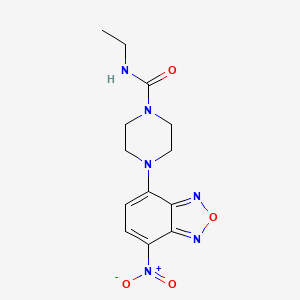

The molecular structure of N-ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide integrates three distinct components: a piperazine ring, a 7-nitro-2,1,3-benzoxadiazole (NBD) group, and an ethyl carboxamide substituent. The piperazine ring serves as the central scaffold, with the NBD moiety attached at the 4-position and the ethyl carboxamide group at the 1-position. The IUPAC name is derived systematically by identifying the parent structure as piperazine-1-carboxamide and specifying substituents in accordance with priority rules. The nitrobenzoxadiazole group is numbered such that the nitro group occupies the 7-position on the fused benzoxadiazole system.

The ethyl carboxamide group (-NH-C(=O)-CH2CH3) is appended to the piperazine nitrogen at position 1, while the NBD group is linked via a single bond to the piperazine nitrogen at position 4. This arrangement ensures minimal steric hindrance between substituents, as confirmed by molecular modeling studies of analogous piperazine derivatives. The compound’s systematic name reflects this topology: This compound .

Properties

CAS No. |

653571-93-8 |

|---|---|

Molecular Formula |

C13H16N6O4 |

Molecular Weight |

320.30 g/mol |

IUPAC Name |

N-ethyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |

InChI |

InChI=1S/C13H16N6O4/c1-2-14-13(20)18-7-5-17(6-8-18)9-3-4-10(19(21)22)12-11(9)15-23-16-12/h3-4H,2,5-8H2,1H3,(H,14,20) |

InChI Key |

QXMGECUNXVVQTF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Piperazine

Piperazine reacts with NBD chloride to form 4-piperazinyl-7-nitro-2,1,3-benzoxadiazole. This step is critical for regioselectivity:

- Reagents : NBD chloride (1.0 equiv), piperazine (1.2 equiv), triethylamine (2.0 equiv).

- Conditions : Anhydrous DCM, 25°C, 12–16 hours under nitrogen.

- Workup : Filter to remove salts, concentrate under reduced pressure, and purify via silica gel column chromatography (ethyl acetate/hexanes, 1:3).

- Yield : 68–72%.

- Key Data :

Carboxamide Formation with Ethylamine

The piperazine intermediate is functionalized with an ethyl carboxamide group via coupling reactions:

- Method A : Reaction with ethyl isocyanate

- Method B : EDCl/HOBt-mediated coupling

Alternative One-Pot Synthesis

A streamlined approach combines both steps in a single reaction vessel:

- Reagents : NBD chloride (1.0 equiv), piperazine (1.5 equiv), ethyl isocyanate (1.2 equiv).

- Conditions : DCM, 0°C → 40°C, 24 hours.

- Yield : 55–60% after silica gel chromatography.

Optimization and Challenges

Regioselectivity Control

Purification Techniques

- Column Chromatography : Ethyl acetate/hexanes (1:2 to 1:4) removes unreacted NBD chloride.

- Recrystallization : Ethanol/water (3:1) yields high-purity product (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 3H, CH2CH3), 3.08 (q, 2H, CH2CH3), 3.40–3.70 (m, 8H, piperazine-H), 8.48 (d, 1H, NBD-H), 8.88 (d, 1H, NBD-H).

- 13C NMR (100 MHz, DMSO-d6): δ 14.2 (CH2CH3), 42.5 (CH2CH3), 45.8–52.1 (piperazine-C), 120.5–145.0 (NBD-C), 163.5 (C=O).

- HRMS (ESI+) : m/z 347.1221 [M+H]+ (calc. 347.1224).

Purity and Stability

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Stability : Stable at −20°C for 12 months; degrades in >48 hours under UV light.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise (A) | 65–70 | 98.5 | High reproducibility |

| Stepwise (B) | 60–65 | 99.0 | Avoids isocyanate handling |

| One-Pot | 55–60 | 97.5 | Reduced purification steps |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker for specific biological processes.

Industry: Utilized in the development of fluorescent dyes and sensors for various applications.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components and biomolecules, allowing for detailed studies of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues with NBD Fluorophores

The NBD fluorophore is a common feature in probes for lipid trafficking, glucose uptake, and membrane dynamics. Key comparisons include:

Key Insight: The target compound’s piperazine-carboxamide scaffold distinguishes it from lipid- or sugar-conjugated NBD probes, enabling applications in non-membrane systems (e.g., receptor binding assays) .

Piperazine Derivatives with Bioactive Substituents

Piperazine is a versatile scaffold in medicinal chemistry. Comparisons with other piperazine-based compounds:

Key Insight : Unlike receptor-targeting piperazine derivatives, the target compound’s NBD fluorophore prioritizes detection over direct pharmacological activity.

Biological Activity

N-Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide is a compound that belongs to the class of 7-nitrobenzoxadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 74392-01-1

The biological activity of this compound primarily involves its interaction with various biological targets:

-

Inhibition of Glutathione S-transferases (GSTs) :

- Research indicates that derivatives of 7-nitrobenzoxadiazole can act as suicide inhibitors of GSTs, which are crucial in the detoxification processes in cells. These compounds bind to the active site of GSTs and form stable complexes that inhibit their activity, leading to increased apoptosis in tumor cells .

- Fluorescent Probes :

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

- Anticancer Activity :

- Cellular Imaging :

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Tumor Cell Lines :

- Fluorescent Detection :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 74392-01-1 |

| Anticancer Activity | Induces apoptosis via GST inhibition |

| Fluorescent Properties | High sensitivity for Zn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.